N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
Properties
Molecular Formula |
C22H17FN6O3 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C22H17FN6O3/c1-32-17-8-2-14(3-9-17)18-12-19-21-26-29(22(31)27(21)10-11-28(19)25-18)13-20(30)24-16-6-4-15(23)5-7-16/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
HRCMZQNDPIVIPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F)C3=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline and 4-methoxybenzaldehyde, which undergo a series of reactions such as condensation, cyclization, and acylation under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including potential interactions with proteins and enzymes.
Medicine: Exploring its potential as a therapeutic agent for treating diseases, given its unique structure and functional groups.
Industry: Potential use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Sulfur- or oxygen-containing cores (e.g., and ) introduce distinct electronic profiles and solubility characteristics.
Substituent Effects
Substituents on the aryl groups significantly influence physicochemical and biological properties:
Key Observations :
- The target compound’s combination of electron-withdrawing (4-fluoro) and electron-donating (4-methoxy) groups may optimize solubility and receptor binding compared to analogs with uniform substituents .
- Chlorine substituents () introduce steric and electronic effects distinct from fluorine or methoxy groups.
Acetamide Linkage Modifications
The acetamide group’s role in molecular interactions is evident in multiple analogs:
Key Observations :
Inference :
Q & A
Q. What synthetic pathways are established for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization and acylation. Key steps may include:
- Core formation : Oxidative cyclization of precursors to generate the pentazatricyclo framework, analogous to methods used for anthraquinone derivatives .
- Acylation : Coupling the fluorophenylacetamide moiety via thionyl chloride-mediated activation of carboxylic acids .
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate the product .
Example workflow:
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | HNO₃/H₂SO₄, 80°C | 40-60% |
| Acylation | SOCl₂, THF, RT | 70-85% |
Q. Which spectroscopic techniques are critical for characterization?
Prioritize:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyls (δ ~170 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FT-IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹) . Cross-validate data with computational tools (e.g., Gaussian NMR prediction) to resolve ambiguities .
Q. How is the crystal structure determined, and what challenges arise?
- X-ray diffraction : Use SHELXL for refinement, particularly for high-resolution data (<1.0 Å). Challenges include:
- Twinning : Address via HKLF 5 format in SHELX .
- Disorder : Apply restraints for flexible moieties (e.g., methoxyphenyl groups) .
Advanced Research Questions
Q. How to resolve contradictions between computational and experimental reactivity data?
- Benchmarking : Compare DFT-predicted reaction pathways (e.g., B3LYP/6-31G*) with experimental kinetic studies. Adjust solvent models (e.g., PCM for polar solvents) .
- Sensitivity analysis : Vary parameters (e.g., temperature, catalyst loading) to identify outliers. For example, discrepancies in activation energy may stem from unaccounted solvation effects .
Q. What strategies optimize yield in multi-step syntheses with sensitive intermediates?
- Intermediate stabilization : Use low-temperature (−20°C) or inert atmospheres for azide-containing intermediates to prevent decomposition .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization), improving reproducibility by 20–30% .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., reaction time, solvent ratio). For example, a 2³ factorial design reduced side-product formation by 15% in analogous tricyclic systems .
Q. How to assess stability under biological assay conditions?
- pH/Temperature studies : Incubate the compound in PBS (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 columns, acetonitrile/water gradient) .
- LC-MS identification : Characterize decomposition products (e.g., fluorophenylacetic acid via hydrolysis) .
- Accelerated stability testing : Use Arrhenius modeling to predict shelf-life at 25°C based on high-temperature (40–60°C) data .
Data Contradiction Analysis
Q. How to address conflicting spectral data for the pentazatricyclo core?
- Dynamic NMR : Resolve tautomerism or conformational exchange in DMSO-d₆ at variable temperatures (25–80°C) .
- 2D-COSY/NOESY : Assign overlapping signals by correlating proton-proton interactions, particularly in crowded aromatic regions .
Application in Biological Research
Q. What methodologies are recommended for in vitro activity screening?
- Dose-response assays : Use 3D tumor spheroids to evaluate cytotoxicity (IC₅₀) under hypoxia-mimicking conditions .
- Target engagement : Employ SPR (Surface Plasmon Resonance) to measure binding affinity (KD) for kinase targets, with negative controls (e.g., ATP-competitive inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
